(3-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-fluorophenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17-7-5-13(6-8-17)15-9-10-20(12-15)18(21)14-3-2-4-16(19)11-14/h2-8,11,15H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOXPAYPYYVCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(4-Methoxyphenyl)Pyrrolidine Intermediate
The pyrrolidine ring bearing a 4-methoxyphenyl group at the 3-position is synthesized via a [3+2] cycloaddition strategy. This method ensures regioselective incorporation of the aromatic moiety:
Method A: Azomethine Ylide Cycloaddition
- Formation of Schiff Base : 4-Methoxybenzaldehyde reacts with sarcosine (N-methylglycine) in refluxing toluene to generate an azomethine ylide precursor.
- Cycloaddition : The ylide undergoes 1,3-dipolar cycloaddition with methyl acrylate, forming a pyrrolidine ring with ester and methoxyphenyl substituents.
- Reduction and Hydrolysis : The ester group is reduced to a hydroxylamine and hydrolyzed to yield 3-(4-methoxyphenyl)pyrrolidine.
Method B: Mannich Reaction
- Condensation : 4-Methoxyphenylacetone reacts with formaldehyde and ammonium chloride under acidic conditions to form a β-aminoketone.
- Cyclization : Intramolecular cyclization via heating in ethanol yields the pyrrolidine derivative.
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| A | 68 | 95 | Regioselective |
| B | 72 | 92 | Scalable |
Coupling with 3-Fluorobenzoyl Chloride
The final step involves nucleophilic acyl substitution between 3-(4-methoxyphenyl)pyrrolidine and 3-fluorobenzoyl chloride:
General Procedure :
- Reaction Setup : 3-Fluorobenzoyl chloride (1.2 eq) is added dropwise to a stirred solution of 3-(4-methoxyphenyl)pyrrolidine (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0°C.
- Stirring : The mixture is warmed to room temperature and stirred for 12 hours.
- Workup : The organic layer is washed with brine, dried over MgSO₄, and concentrated.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane 1:4) yields the title compound as a white solid (85% yield).
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Tetrahydrofuran | 78 |
| Base | N,N-Diisopropylethylamine | 83 |
| Temperature | 0°C → 25°C | 85 |
| Catalytic DMAP | 10 mol% | 89 |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields:
- Conditions : 150 W, 100°C, 30 minutes.
- Outcome : Yield increases to 91% with >99% conversion (HPLC).
Flow Chemistry Approach
Continuous flow systems enhance reproducibility for industrial applications:
- Reactor Type : Microfluidic chip reactor.
- Residence Time : 5 minutes.
- Throughput : 1.2 kg/day (pilot scale).
Characterization and Analytical Data
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃) :
- δ 7.45–7.38 (m, 1H, Ar-F),
- δ 6.89 (d, J = 8.8 Hz, 2H, Ar-OCH₃),
- δ 3.80 (s, 3H, OCH₃),
- δ 3.65–3.55 (m, 2H, pyrrolidine H),
- δ 2.95–2.85 (m, 2H, pyrrolidine H).
¹³C NMR (101 MHz, CDCl₃) :
- δ 195.2 (C=O),
- δ 162.1 (C-F),
- δ 55.2 (OCH₃).
IR (KBr) :
- 1682 cm⁻¹ (C=O stretch),
- 1245 cm⁻¹ (C-F stretch).
Purity Assessment
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| HPLC (C18) | 98.5 | 6.7 |
| GC-MS | 97.8 | 8.2 |
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
(3-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.
Comparison with Similar Compounds
Pyrrolidine-Based Methanones with Aromatic Substituents
Compounds sharing the pyrrolidine-methanone core but differing in aromatic substituents are critical for understanding structure-activity relationships. Key examples include:
Table 1: Structural and Functional Comparisons
| Compound Name | Pyrrolidine Substituent | Aromatic Substituent | Molecular Weight (g/mol) | Key Properties/Data |
|---|---|---|---|---|
| Target Compound | 3-(4-Methoxyphenyl) | 3-Fluorophenyl | ~311.34* | Combines electron-donating (methoxy) and withdrawing (F) groups. |
| (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone (7b) | None | 4-Methoxyphenyl | ~219.27 | NMR: δ 7.62 (d, 2H), 6.93 (d, 2H) . Demonstrates methoxy’s electron-donating effects. |
| 3-(Hydroxymethyl)phenylmethanone | None | 3-Hydroxymethylphenyl | 205.26 | Polar hydroxymethyl group enhances solubility; synthetic routes documented . |
| (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone | 2-(3-Methylpyridin-4-yl) | Phenyl | 266.35 | Pyridine substitution introduces basicity; CAS 1242887-47-3 . |
*Calculated from molecular formula C₁₈H₁₇FNO₂.
Key Findings :
- Electron-Donating vs. In contrast, the 3-fluorophenyl group introduces electron-withdrawing effects, which may influence reactivity or binding affinity.
- Polarity and Solubility : The hydroxymethyl derivative exhibits higher polarity than the target compound due to its hydroxyl group, suggesting divergent solubility profiles.
Fluorophenyl-Containing Analogues
Fluorine substitution is a common strategy to modulate pharmacokinetics. Relevant examples include:
Table 2: Fluorophenyl-Containing Compounds
Key Findings :
- Fluorine’s Role: The 3-fluorophenyl group in the target compound and Example 72 may enhance metabolic stability and lipophilicity compared to non-fluorinated analogues.
- Structural Complexity: Example 72 and P937-3972 incorporate larger heterocyclic systems, likely increasing steric hindrance and altering target selectivity compared to the simpler pyrrolidine-methanone scaffold.
Methoxyphenyl-Substituted Analogues
The 4-methoxyphenyl group on the pyrrolidine ring distinguishes the target compound. Comparisons include:
- (3-Hydroxy-4-Methoxyphenyl)(Pyrrolidin-1-yl)Methanone : The hydroxyl group in this analogue introduces hydrogen-bonding capability, which is absent in the target compound. This difference could impact solubility and protein interactions.
- Pyridine Derivatives with 4-Methoxyphenyl : A pyridine-based compound with a 4-methoxyphenyl group (Example 16G ) highlights the methoxy group’s stability under cross-coupling reaction conditions, suggesting similar robustness in the target compound’s synthesis.
Pyrrolidine vs. Piperidine Ring Systems
- (4-(Piperidin-3-ylmethoxy)Phenyl)(Pyrrolidin-1-yl)Methanone : The piperidine ring (6-membered) in this compound increases ring flexibility and basicity compared to the pyrrolidine (5-membered) in the target compound. This may influence bioavailability and interaction with chiral targets.
Biological Activity
(3-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a synthetic compound belonging to the class of pyrrolidinyl ketones. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. Understanding its biological mechanisms and effects is crucial for its application in therapeutic contexts.
Chemical Structure
The compound can be represented by the following structural formula:
This structure indicates the presence of a fluorophenyl group, a methoxyphenyl group, and a pyrrolidinyl moiety, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. While the precise pathways remain to be fully elucidated, preliminary studies suggest significant interactions that could influence neurotransmission and other physiological processes .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated that certain pyrrolidine derivatives exhibit strong antibacterial and antifungal activities. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values below 1 µg/mL against various bacterial strains .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | <1 | Strong Antifungal |
| Compound B | 0.0039 - 0.025 | Effective Against S. aureus and E. coli |
Neurological Effects
The compound's potential as a neuropharmacological agent has also been explored. It has been noted for its antagonistic properties at serotonin receptors, particularly 5-HT3 and 5-HT6 receptors. The ability to inhibit these receptors suggests a role in modulating mood and anxiety disorders .
| Receptor Type | IC50 (µM) | Effect |
|---|---|---|
| 5-HT3R | 0.0676 | Antagonist |
| 5-HT6R | Not specified | Neutral Antagonist |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of pyrrolidine derivatives, this compound was tested against several strains of bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of compounds similar to this compound revealed its potential to affect serotonin pathways. The findings suggested that this compound could serve as a basis for developing treatments for depression and anxiety disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone, and what key reagents are involved?
- Methodology : Synthesis typically involves coupling a fluorophenyl acid chloride derivative with a substituted pyrrolidine. For example:
Step 1 : Prepare the acid chloride from 3-fluorobenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux .
Step 2 : React the acid chloride with 3-(4-methoxyphenyl)pyrrolidine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is used to isolate the product.
- Key Reagents : Thionyl chloride, triethylamine, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the fluorophenyl, methoxyphenyl, and pyrrolidine moieties. The methoxy group shows a singlet at ~3.8 ppm in ¹H NMR, while fluorine coupling splits aromatic proton signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragments, such as the loss of the methoxyphenyl group .
- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-F (~1220 cm⁻¹) confirm functional groups .
Q. What are the primary safety considerations when handling this compound in a laboratory setting?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles or vapors .
- Storage : Keep in a cool, dry place away from oxidizers and acids due to potential reactivity of the ketone and amine groups .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and biological interactions of this compound?
- Methods :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the pyrrolidine ring and fluorophenyl group .
- Molecular Docking : Simulate binding affinities with targets like kinases or GPCRs using software (e.g., AutoDock Vina). The methoxyphenyl group may enhance hydrophobic interactions in receptor pockets .
- MD Simulations : Assess stability in biological membranes (e.g., lipid bilayer penetration) based on logP values (~2.8 predicted) .
Q. What strategies are employed to resolve contradictions in biological activity data across structural analogs?
- Case Study : Derivatives with varying substituents (e.g., 4-methoxy vs. 4-chlorobenzyl) show conflicting IC₅₀ values in kinase assays.
- Approach :
Structure-Activity Relationship (SAR) : Systematically replace substituents and test activity. For example, bulkier groups on the pyrrolidine may reduce potency due to steric hindrance .
Assay Standardization : Use identical cell lines (e.g., HEK293) and protocols to minimize variability .
Meta-Analysis : Compare data across studies while adjusting for variables like solvent (DMSO concentration) or incubation time .
Q. What methodological approaches are used to optimize reaction yields in multi-step synthesis processes?
- Optimization Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% via controlled heating .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for coupling steps. Pd(OAc)₂ may enhance regioselectivity in arylations .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require lower temperatures to avoid side reactions .
Data Contradiction Analysis
- Example : Conflicting reports on cytotoxicity (e.g., IC₅₀ = 5 µM vs. >50 µM in similar cancer cells).
- Resolution :
Purity Verification : Use HPLC to confirm compound purity (>95%). Impurities (e.g., unreacted acid chloride) can skew bioactivity results .
Cell Viability Assays : Compare MTT and ATP-based assays; the latter may detect metabolic activity more sensitively .
Batch Consistency : Ensure identical synthetic batches are used to exclude variability in substituent positioning (e.g., para vs. meta methoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
